1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the molecular formula C17H19FN8 . It is part of the class of compounds known as triazolopyridazines, which are characterized by a triazole ring fused to a pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures including a cyclobutyl group, a triazole ring, and a pyridazine ring . The average mass of the molecule is 354.385 Da and the monoisotopic mass is 354.171661 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activities
The compound has been part of studies focusing on the synthesis of enaminones and their reactions to create a range of heterocyclic compounds with potential antitumor and antimicrobial activities. For instance, enaminones have been utilized to synthesize substituted pyridine derivatives, bipyrazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have shown inhibitory effects against certain human cancer cell lines, comparable to standard treatments like 5-fluorouracil. The antimicrobial activity of some of these compounds has also been evaluated, indicating a potential in treating infections alongside cancer (Riyadh, 2011).
Heterocyclic Chemistry for Drug Development
Further research on heterocyclic compounds, similar to the structure of 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(cyclobutylmethyl)-N-methylazetidin-3-amine, has led to the development of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives. These derivatives have been tested for their anti-tumor cytotoxic activity in vitro, using different human cancer cell lines. The structural elucidation of these compounds provides insights into their potential as anti-cancer agents, highlighting the importance of such heterocyclic compounds in medicinal chemistry and drug development (Ahmed, Ahmed, & Abdelhamid, 2014).
Antimicrobial Evaluation
The compound is related to research on thienopyrimidine derivatives and their antimicrobial evaluation. Studies have shown that certain heterocyclic compounds, including those with triazolo and pyridazine rings, exhibit pronounced antimicrobial activity. This suggests the potential use of such compounds in developing new antimicrobial agents to combat resistant bacterial and fungal infections (Bhuiyan et al., 2006).
Wirkmechanismus
Target of Action
The primary target of this compound is the c-Met kinase . This kinase is a proto-oncogene with serine/threonine kinase activity involved in cell survival and cell proliferation, thus providing a selective advantage in tumorigenesis .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the kinase’s role in cell survival and proliferation, potentially leading to a decrease in tumorigenesis .
Biochemical Pathways
The inhibition of c-Met kinase affects the downstream signaling pathways that are crucial for cell survival and proliferation . Additionally, the compound has been identified as a pan-phosphodiesterase (PDE) family inhibitor , which could affect various biochemical pathways, including those involved in regulating heart rate and cardiac output .
Pharmacokinetics
These properties impact the bioavailability of the compound, determining how much of the compound reaches its target site in the body .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell survival and proliferation due to the inhibition of c-Met kinase . Additionally, as a pan-PDE inhibitor, the compound could lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-22(10-13-4-2-5-13)15-11-23(12-15)17-9-8-16-19-20-18(24(16)21-17)14-6-3-7-14/h8-9,13-15H,2-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNXKLKEXQEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.